molecular formula C14H11ClIN3O3S2 B3713566 Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3713566
M. Wt: 495.7 g/mol
InChI Key: SPKMAIXSSVJDHY-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a benzoyl group, and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, where the thiazole ring reacts with 2-chloro-5-iodobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Carbamothioylation: The carbamothioyl group is introduced by reacting the intermediate with thiocarbamoyl chloride.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Halogen substituents on the benzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate has several applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, potentially serving as a probe or inhibitor.

Mechanism of Action

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiazole ring and halogen substituents can enhance binding affinity and specificity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-chloro-3-iodobenzoate
  • Methyl 2-[(2-chloro-5-iodobenzoyl)amino]benzoate

Uniqueness

Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of both a thiazole ring and a carbamothioyl group, which are not commonly found together in similar compounds

Properties

IUPAC Name

methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClIN3O3S2/c1-6-10(12(21)22-2)24-14(17-6)19-13(23)18-11(20)8-5-7(16)3-4-9(8)15/h3-5H,1-2H3,(H2,17,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKMAIXSSVJDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClIN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate
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Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate
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Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate
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Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate
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Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate
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Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate

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